molecular formula C12H20N2 B1528620 4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine CAS No. 1248224-99-8

4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine

Cat. No.: B1528620
CAS No.: 1248224-99-8
M. Wt: 192.3 g/mol
InChI Key: HLLAUVNEHBYVIA-UHFFFAOYSA-N
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Description

The compound “4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine” is a chemical compound that has been studied for its potential biological activities . It has been used in the synthesis of new heterocycles that have been evaluated for antibacterial activity . Some of these heterocycles have also been tested for in vitro inhibition of enoyl ACP reductase and DHFR enzymes .


Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. In one study, a new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides were prepared . The synthesized molecules underwent thorough characterization and evaluation for their antibacterial activity . Some of them were further tested for in vitro inhibition of enoyl ACP reductase and DHFR enzymes .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve multiple steps. In one study, the compound was used in the synthesis of new heterocycles . These heterocycles were then evaluated for their antibacterial activity . Some of them were further tested for in vitro inhibition of enoyl ACP reductase and DHFR enzymes .

Scientific Research Applications

Palladium-catalyzed Cycloisomerization

This compound is involved in the palladium-catalyzed cycloisomerization processes, contributing to the synthesis of substituted pyrroles. These reactions exemplify the utility of palladium catalysis in transforming simple or complex molecules into pyrrole derivatives, which are crucial scaffolds in drug development and organic materials (Gabriele et al., 2001).

Synthesis of Stable Cyclic (Alkyl)(amino)carbenes

Research demonstrates the synthesis of simplified versions of stable bulky and rigid cyclic (alkyl)(amino)carbenes, where derivatives of the compound act as steric protectants. These carbenes exhibit catalytic activity in the gold(I)-catalyzed hydroamination of internal alkynes, a process of significant interest for the development of nitrogen-containing heterocycles (Zeng et al., 2009).

Intermolecular Electron Transfer

Studies on low-molecular-weight polyaniline models show that derivatives similar to 4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine engage in intermolecular electron transfer upon protonation. This research provides insights into the electronic interactions and conductivity properties of polyaniline derivatives, which are essential for the development of conductive polymers (Lokshin et al., 2001).

Synthesis of Highly Substituted 3-Pyrrolin-2-ones

The compound's derivatives have been utilized in the synthesis of highly substituted 3-pyrrolin-2-ones from α-amino acids, showcasing the versatility of pyrrolidine derivatives in synthesizing complex N-heterocyclic compounds. These compounds have applications in medicinal chemistry and as intermediates in organic synthesis (Barceló et al., 2018).

Total Synthesis of Complex Alkaloids

The compound plays a role in the total synthesis of complex polycyclic dimeric pyrrole-imidazole alkaloids, such as palau’amine. This synthesis highlights the compound's utility in constructing highly complex molecular architectures found in natural products, which are of significant interest for their biological activities (Seiple et al., 2009).

Future Directions

The future directions for research on “4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine” could include further studies on its biological activity and potential therapeutic uses. The compound’s pronounced docking properties and biological activity suggest that it may have potential uses in the biological and medical sciences . Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .

Biochemical Analysis

Biochemical Properties

4-(2,5-Dimethyl-1H-pyrrol-1-yl)cyclohexan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit dihydrofolate reductase and enoyl ACP reductase enzymes . These interactions are crucial as they can influence the compound’s potential therapeutic applications, particularly in antibacterial and antitubercular treatments .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to suppress cell growth and increase cell-specific glucose uptake rate and intracellular adenosine triphosphate levels during monoclonal antibody production in Chinese hamster ovary cells . Additionally, it influences cell signaling pathways and gene expression, which are critical for maintaining cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits enzymes such as dihydrofolate reductase and enoyl ACP reductase by forming hydrogen bonds with active site residues . These interactions lead to enzyme inhibition, which can alter gene expression and cellular metabolism, contributing to its therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can maintain its activity over extended periods, making it suitable for long-term in vitro and in vivo studies . Its stability may vary depending on the experimental conditions and storage methods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects without significant toxicity . At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions . Understanding the dosage thresholds is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety in therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, influencing its activity and function . Understanding these mechanisms is essential for optimizing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for its role in cellular processes and therapeutic applications .

Properties

IUPAC Name

4-(2,5-dimethylpyrrol-1-yl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-9-3-4-10(2)14(9)12-7-5-11(13)6-8-12/h3-4,11-12H,5-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLAUVNEHBYVIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2CCC(CC2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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